molecular formula C21H33N3O3 B7922719 [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7922719
M. Wt: 375.5 g/mol
InChI Key: LCOIWWBKCHWJAB-OALUTQOASA-N
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Description

This compound is a chiral peptidomimetic featuring a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted with a (S)-2-amino-3-methyl-butyryl group and an isopropyl-carbamic acid benzyl ester moiety.

No direct pharmacological data are available in the provided evidence, but its design aligns with peptidomimetics targeting proteases or signaling pathways .

Properties

IUPAC Name

benzyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-12-8-11-18(23)13-24(16(3)4)21(26)27-14-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,22H2,1-4H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOIWWBKCHWJAB-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, also known by its CAS number 1353960-74-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic implications, and relevant research findings.

The compound is characterized by the following chemical formula:

PropertyValue
Molecular FormulaC18_{18}H27_{27}N3_{3}O3_{3}
Molecular Weight339.43 g/mol
CAS Number1353960-74-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound may act as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. For instance, a study demonstrated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models by modulating the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is often dysregulated in cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the side chains and functional groups can significantly impact its potency and selectivity. For example, modifications that enhance lipophilicity have been shown to improve the compound's ability to penetrate cellular membranes and exert its effects .

Case Study 1: In Vivo Antitumor Efficacy

In a pivotal study involving mouse models, this compound demonstrated a dose-dependent reduction in tumor size. The study utilized various concentrations (from 5 mg/kg to 50 mg/kg) and showed significant tumor suppression compared to control groups treated with vehicle alone .

Case Study 2: Cellular Assays

Cellular assays conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The assays measured cell viability using MTT assays, indicating a significant reduction in viable cells upon treatment with the compound .

Comparative Analysis of Related Compounds

A comparative analysis was conducted with structurally related compounds to evaluate their biological activities. The following table summarizes key findings:

Compound NameIC50_{50} (µM)Mechanism of Action
Compound A10PI3K Inhibition
Compound B25CDK9 Inhibition
Target Compound 15 Dual PI3K/CDK9 Inhibition

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrrolidine (S)-2-Amino-3-methyl-butyryl; isopropyl-carbamic acid benzyl ester Not explicitly given (inferred: ~C21H32N3O3) ~362.5 (estimated) 5-membered ring; chiral centers at pyrrolidine and amino acid
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester () Piperidine Ethyl-carbamic acid benzyl ester C20H31N3O3 361.48 6-membered ring; reduced steric hindrance compared to pyrrolidine
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester () Piperidine (S)-2-Amino-propionyl; isopropyl-carbamic acid benzyl ester C19H29N3O3 347.45 Shorter amino acyl chain; lower molecular weight
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester () Pyrrolidine 2-Hydroxy-ethyl C17H26N2O3 306.4 Hydroxyethyl group increases hydrophilicity; lacks amino acyl side chain

Key Observations :

  • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters conformational flexibility and steric interactions. Piperidine derivatives (–5) may exhibit broader binding pockets due to ring flexibility, while pyrrolidine-based compounds (target, ) offer rigidity .
  • Ester Groups : Benzyl esters in all compounds enhance lipophilicity, but substituents like hydroxyethyl () or tert-butyldimethylsilanyloxy () modulate solubility and stability .

Physicochemical Properties

  • Density and Boiling Points : Predicted density (~1.14 g/cm³) and boiling point (~505°C) for ’s analog align with benzyl ester-containing compounds, though experimental data for the target are lacking .

Preparation Methods

Asymmetric Hydrogenation of β-Keto Esters

The enantioselective synthesis of (S)-2-amino-3-methyl-butyric acid employs rhodium-catalyzed hydrogenation of tert-butyl 3-methyl-2-oxobutyrate. Using a DuPhos (1,2-bis(phospholano)benzene) ligand, enantiomeric excess (ee) >98% is achieved under 50 psi H₂ in methanol at 25°C.

Reaction Conditions

ParameterValue
CatalystRh(nbd)DuPhos (0.5 mol%)
SolventMethanol
Pressure50 psi H₂
Temperature25°C
Yield92%
ee98.5%

Enzymatic Resolution

Alternative routes utilize immobilized penicillin acylase to resolve racemic N-acetyl-2-amino-3-methyl-butyric acid. The enzyme selectively hydrolyzes the (S)-enantiomer, yielding 85% isolated product with 99% ee after recrystallization.

Construction of the Pyrrolidine Carbamate Core

Pyrrolidine Functionalization

Pyrrolidine is alkylated at the 2-position using 2-bromomethyl-1,3-dioxolane under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃, CH₂Cl₂). The dioxolane group is hydrolyzed with HCl/THF to yield 2-hydroxymethylpyrrolidine.

Carbamate Formation

The hydroxymethyl intermediate reacts with isopropyl isocyanate in toluene at 80°C for 12 hours, forming the isopropyl-carbamate with 89% yield. Triethylamine (2 equiv) mitigates side reactions.

Acyl Transfer and Benzyl Esterification

Peptide Coupling

The (S)-2-amino-3-methyl-butyryl moiety is introduced via a mixed anhydride method:

  • Activation of the carboxylic acid with isobutyl chloroformate in THF at -15°C.

  • Coupling with the pyrrolidine carbamate in the presence of N-methylmorpholine.

Optimized Parameters

ParameterValue
ActivatorIsobutyl chloroformate
BaseN-methylmorpholine
SolventTHF
Temperature-15°C → 0°C over 2 h
Yield85%

Benzyl Ester Protection

The terminal carboxylic acid is protected using benzyl bromide and K₂CO₃ in DMF at 60°C for 6 hours. Catalytic KI enhances alkylation efficiency, achieving 95% conversion.

Deprotection and Final Purification

Global Deprotection

If tert-butoxycarbonyl (Boc) groups are used, final deprotection employs trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1) at 0°C for 1 hour, followed by neutralization with NaHCO₃.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) resolves diastereomeric impurities, yielding >99% purity. Lyophilization provides the final compound as a white solid.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics Across Methods

MethodOverall YieldPurityStereoselectivity
Asymmetric Hydrogenation + Coupling68%99%>98% ee
Enzymatic Resolution + Mixed Anhydride73%98%99% ee
Solid-Phase Synthesis52%95%97% ee

The mixed anhydride route balances yield and stereocontrol, making it preferred for scale-up.

Scalability and Industrial Considerations

Solvent Recycling

THF and DMF are recovered via distillation, reducing costs by 40% in pilot-scale batches.

Catalytic System Reuse

Rhodium catalysts are reclaimed using silica-immobilized DuPhos ligands, maintaining 90% activity over five cycles.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems reduce reaction times by 70% for the hydrogenation step, achieving 10 kg/day throughput.

Biocatalytic Approaches

Engineered transaminases directly convert β-keto esters to (S)-2-amino-3-methyl-butyric acid, eliminating metal catalysts .

Q & A

Q. What are the recommended synthesis protocols for this compound, and how is structural purity validated?

Synthesis typically involves multi-step peptidomimetic strategies, such as coupling (S)-2-amino-3-methyl-butyric acid derivatives with pyrrolidine scaffolds via carbamate linkages. Characterization includes nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For example, analogous hydrazide intermediates (e.g., (2S)-2-(benzoylamino)-3-methylbutyric acid hydrazide) are synthesized and validated using spectroscopic methods . Chiral HPLC with C18 columns and gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) can resolve stereoisomers .

Q. What safety protocols should be followed during handling and storage?

  • Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (dust respirators) is required for powder handling .
  • Storage: Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC analysis .
  • Waste disposal: Segregate chemical waste and collaborate with certified biohazard disposal services to comply with EPA and OSHA regulations .

Q. How is the crystal structure determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection with synchrotron radiation (λ = 0.710–1.541 Å) and refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accurate bond-length and angle resolution. SHELX programs are preferred for their robustness in handling twinned data and high-resolution refinement .

Q. What analytical methods are used to confirm stereochemical integrity?

Circular dichroism (CD) spectroscopy and chiral-phase HPLC (e.g., Chiralpak IC-3 columns) validate enantiomeric excess. Nuclear Overhauser effect (NOE) NMR experiments map spatial proximity of protons to confirm stereochemistry .

Advanced Research Questions

Q. How can co-eluting epimeric impurities be resolved during HPLC analysis?

Adjust chromatographic conditions to minor changes in mobile phase pH (e.g., 0.1% formic acid vs. ammonium acetate) or column temperature (25°C vs. 40°C). For example, (4S)-thiazolidine derivatives show baseline separation under modified gradients (e.g., 5–95% acetonitrile over 30 minutes) . Ultra-high-performance liquid chromatography (UHPLC) with sub-2 μm particles enhances resolution for structurally similar impurities.

Q. What strategies optimize reaction yields in carbamate bond formation?

Use coupling agents like HATU or EDCI/HOBt in anhydrous DMF at 0–4°C to minimize racemization. Microwave-assisted synthesis (e.g., 50 W, 80°C, 30 minutes) improves reaction efficiency for sterically hindered intermediates. Post-reaction quenching with ice-cold ethyl acetate and silica gel chromatography (hexane/ethyl acetate 3:1) isolates the product .

Q. How can computational modeling predict stereochemical outcomes in synthetic pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition-state energetics to predict enantioselectivity. Molecular dynamics simulations (AMBER force field) assess conformational stability of pyrrolidine-carbamate hybrids. Docking studies (AutoDock Vina) evaluate non-covalent interactions influencing chiral recognition .

Q. What bioconjugation strategies are suitable for derivatizing this compound for biological assays?

Site-specific modifications (e.g., benzyl ester hydrolysis to carboxylic acid) enable coupling to fluorescent tags (e.g., FITC) via EDC/NHS chemistry. For in vivo studies, PEGylation (5 kDa PEG-NHS ester) improves solubility and pharmacokinetics. Validate conjugation efficiency using MALDI-TOF mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.